molecular formula C24H41N3O6 B12783318 Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) CAS No. 63870-28-0

Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate)

Cat. No.: B12783318
CAS No.: 63870-28-0
M. Wt: 467.6 g/mol
InChI Key: AQYCJIBMNCSKNS-VAMGGRTRSA-N
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Description

Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is a multifunctional aziridine compound known for its high reactivity and versatility. It is widely used as a crosslinking agent in various industrial applications due to its ability to form strong covalent bonds with a variety of substrates. This compound is particularly valued in the production of coatings, adhesives, and sealants, where it enhances durability and resistance to environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) typically involves the esterification of trimethylolpropane with 3-aziridinyl-2-methylpropanoic acid. This reaction is usually carried out under acidic conditions, with sulfuric acid often used as a catalyst. The process involves mixing the reactants in a specific molar ratio and heating the mixture to facilitate the esterification reaction. The reaction is monitored until the desired conversion is achieved, followed by neutralization, purification, and solvent removal to obtain the final product .

Industrial Production Methods

In industrial settings, the production of Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency. Post-reaction, the product undergoes several purification steps, including distillation and crystallization, to remove impurities and achieve the required purity levels for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridine rings are highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Polymerization: It can participate in polymerization reactions, forming crosslinked polymer networks.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out at room temperature or slightly elevated temperatures in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Polymerization: Initiators such as free radicals or cationic species are used to initiate polymerization, often under UV light or thermal conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is used as a crosslinking agent in the synthesis of advanced polymeric materials. Its ability to form stable covalent bonds makes it ideal for creating durable coatings and adhesives.

Biology

In biological research, this compound is explored for its potential in drug delivery systems. Its reactivity allows for the modification of biomolecules, facilitating targeted delivery and controlled release of therapeutic agents.

Medicine

In medicine, Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is investigated for its use in tissue engineering and regenerative medicine. Its crosslinking properties are utilized to create scaffolds that support cell growth and tissue regeneration.

Industry

Industrially, this compound is widely used in the production of high-performance coatings, adhesives, and sealants. Its ability to enhance the mechanical and chemical resistance of these materials makes it valuable in automotive, aerospace, and construction applications .

Mechanism of Action

The mechanism of action of Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) involves the formation of covalent bonds with nucleophilic groups on substrates. The aziridine rings undergo ring-opening reactions with nucleophiles, leading to the formation of stable crosslinked networks. This crosslinking enhances the mechanical strength, chemical resistance, and durability of the materials in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylolpropane tris(2-methyl-1-aziridinepropionate)
  • Trimethylolpropane tris(3-aziridinylpropionate)
  • Trimethylolpropane tris(3-aziridinylbutanoate)

Uniqueness

Trimethylolpropane tris(3-aziridinyl-2-methylpropanoate) is unique due to its specific molecular structure, which provides a balance of reactivity and stability. Compared to similar compounds, it offers superior performance in terms of crosslinking efficiency and the mechanical properties of the resulting materials. Its versatility and effectiveness in various applications make it a preferred choice in both research and industrial settings[5][5].

Properties

CAS No.

63870-28-0

Molecular Formula

C24H41N3O6

Molecular Weight

467.6 g/mol

IUPAC Name

2,2-bis[[(2R)-3-(aziridin-1-yl)-2-methylpropanoyl]oxymethyl]butyl (2R)-3-(aziridin-1-yl)-2-methylpropanoate

InChI

InChI=1S/C24H41N3O6/c1-5-24(15-31-21(28)18(2)12-25-6-7-25,16-32-22(29)19(3)13-26-8-9-26)17-33-23(30)20(4)14-27-10-11-27/h18-20H,5-17H2,1-4H3/t18-,19-,20-/m1/s1

InChI Key

AQYCJIBMNCSKNS-VAMGGRTRSA-N

Isomeric SMILES

CCC(COC(=O)[C@H](C)CN1CC1)(COC(=O)[C@H](C)CN2CC2)COC(=O)[C@H](C)CN3CC3

Canonical SMILES

CCC(COC(=O)C(C)CN1CC1)(COC(=O)C(C)CN2CC2)COC(=O)C(C)CN3CC3

Origin of Product

United States

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